molecular formula C8H9N3O B11918018 (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone

(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B11918018
M. Wt: 163.18 g/mol
InChI Key: PGDPAPRMLZLMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is a chemical compound with the molecular formula C8H9N3O. It is characterized by the presence of both an aziridine and a pyrazine ring, making it a unique and interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 2-methylaziridine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Aziridine N-oxide derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted aziridine derivatives.

Scientific Research Applications

(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aziridine and pyrazine rings. These interactions can lead to the modulation of biological pathways, such as inhibition of protein synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    (2-Methylaziridin-1-yl)(o-tolyl)methanone: Similar structure but with a tolyl group instead of a pyrazine ring.

    (2-Methylaziridin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is unique due to the combination of aziridine and pyrazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C8H9N3O/c1-6-5-11(6)8(12)7-4-9-2-3-10-7/h2-4,6H,5H2,1H3

InChI Key

PGDPAPRMLZLMPM-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.